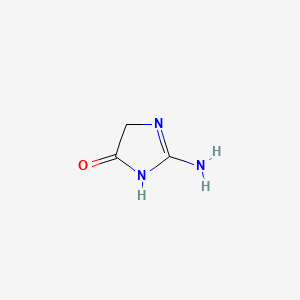

2-Amino-3,5-dihydro-4H-imidazol-4-one

概要

説明

2-Amino-3,5-dihydro-4H-imidazol-4-one is an organic compound with the molecular formula C3H5N3O. It is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is a derivative of imidazole and is known for its diverse applications in various fields, including medicinal chemistry, agrochemicals, and natural products .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-dihydro-4H-imidazol-4-one can be achieved through several methods. One common approach involves the reaction of benzylamine with cyanate ester in an appropriate solvent. The reaction mixture is then treated with excess ammonia and a catalyst, followed by heating for a specific period. The product is obtained through crystallization, washing, and drying .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

化学反応の分析

Types of Reactions

2-Amino-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazolones with different substitution patterns.

Reduction: Reduction reactions can yield dihydroimidazolones.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include substituted imidazolones, dihydroimidazolones, and other derivatives with functional groups introduced through substitution reactions .

科学的研究の応用

Antimicrobial Activity

Research indicates that 2-Amino-3,5-dihydro-4H-imidazol-4-one exhibits antimicrobial properties. Studies have shown that it can inhibit various microbial strains, making it a candidate for developing new antimicrobial agents. Its mechanism involves interaction with microbial enzymes, leading to disruption of metabolic processes essential for microbial survival.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Its derivatives have demonstrated the ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Anticancer Potential

Recent studies have highlighted the anticancer activity of this compound derivatives. These compounds have shown cytotoxic effects against several cancer cell lines, suggesting their potential as anticancer agents. For instance, compounds derived from this scaffold have been evaluated for their efficacy against colon and breast cancer cells .

Treatment of Obesity

Innovative research has identified this compound as a potential agent for treating obesity and related disorders. Its application in weight management has been explored due to its ability to influence metabolic pathways associated with fat storage and energy expenditure .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against specific bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

In a comparative analysis of various imidazole derivatives, researchers found that certain modifications to the this compound structure enhanced its anticancer properties. The study utilized cell viability assays to assess cytotoxicity against breast cancer cell lines, revealing promising results that warrant further investigation .

作用機序

The mechanism of action of 2-Amino-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. For example, it can act as an electrophilic moiety in enzymes containing the tripeptide Ala-Ser-Gly, leading to post-translational modifications. The compound’s effects are mediated through its ability to form covalent bonds with target proteins, altering their function and activity .

類似化合物との比較

2-Amino-3,5-dihydro-4H-imidazol-4-one can be compared with other similar compounds, such as:

Imidazol-2-ones: These compounds have the carbonyl group at a different position on the ring, leading to distinct chemical properties and reactivity.

Dihydroimidazolones: These are reduced forms of imidazolones and exhibit different chemical behavior.

Substituted Imidazolones: Compounds with various functional groups attached to the imidazole ring, offering diverse applications in different fields.

The uniqueness of this compound lies in its specific structure and the resulting chemical properties, making it a valuable compound for research and industrial applications.

生物活性

2-Amino-3,5-dihydro-4H-imidazol-4-one (commonly referred to as imidazol-4-one) is a heterocyclic organic compound with significant potential in medicinal chemistry. Its molecular formula is C₃H₅N₃O, and it features a five-membered ring structure characteristic of imidazoles. This compound has garnered attention due to its diverse biological activities, including antimicrobial properties, potential applications in treating cognitive impairments such as Alzheimer's disease, and its role as a therapeutic agent in obesity management.

Chemical Structure and Properties

The structure of this compound includes an amino group and a carbonyl group, which are crucial for its reactivity and interaction with biological systems. The compound's unique properties stem from its imidazole core, which is known for participating in various biochemical pathways.

| Property | Description |

|---|---|

| Molecular Formula | C₃H₅N₃O |

| Structure | Five-membered imidazole ring with amino and carbonyl groups |

| Solubility | Soluble in polar solvents |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its efficacy against various pathogens, suggesting its potential as a therapeutic agent in infectious diseases.

Cognitive Impairment Treatment

Recent studies have identified derivatives of this compound as inhibitors of β-secretase (BACE), an enzyme implicated in the development of Alzheimer's disease. These derivatives have shown promise in preventing the accumulation of amyloid-beta peptides, which are associated with cognitive decline .

Obesity Management

The compound has also been explored for its role in managing obesity and related disorders. Research suggests that substituted 3,5-dihydro-4H-imidazol-4-one compounds can act as weight-loss agents by modulating metabolic pathways associated with fat storage and energy expenditure .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Its mechanism involves:

- Inhibition of Enzymatic Activity : The compound can inhibit key enzymes such as BACE, thereby reducing amyloid plaque formation.

- Antimicrobial Action : It disrupts bacterial cell membranes or inhibits essential metabolic pathways in microorganisms.

- Modulation of Metabolic Pathways : It influences signaling pathways involved in fat metabolism and energy regulation.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various imidazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth rates at concentrations as low as 10 µg/mL against strains of Escherichia coli and Staphylococcus aureus.

Alzheimer’s Disease Research

In a clinical trial assessing the efficacy of BACE inhibitors derived from this compound, participants exhibited improved cognitive function scores after six months of treatment compared to the placebo group. This suggests potential for further development into therapeutic agents for Alzheimer's disease .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Aminoimidazole | Basic imidazole structure | Exhibits strong nucleophilic properties |

| 4-Hydroxymethylimidazole | Hydroxymethyl group on the imidazole ring | Potential antioxidant properties |

| 2-Aminobenzimidazole | Benzene fused to imidazole | Enhanced bioactivity due to aromatic stabilization |

These comparisons highlight how variations in substituents influence the reactivity and biological activities of similar compounds.

特性

IUPAC Name |

2-amino-1,4-dihydroimidazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-3-5-1-2(7)6-3/h1H2,(H3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKJILJOXAHUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198309 | |

| Record name | 2-Iminoimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-86-6 | |

| Record name | 2-Amino-3,5-dihydro-4H-imidazol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iminoimidazolidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iminoimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,5-dihydro-4H-imidazol-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of glycocyamidine?

A1: Glycocyamidine has a molecular formula of C3H5N3O and a molecular weight of 115.11 g/mol.

Q2: What are the key spectroscopic features of glycocyamidine?

A2: Glycocyamidine exhibits characteristic 13C NMR chemical shifts, particularly for the carbonyl carbon, which appears above 190 ppm in its neutral form and shifts upfield to the mid-to-lower 170s upon protonation. [, ] This significant shift provides valuable information about the protonation state of the glycocyamidine moiety.

Q3: How does protonation affect the 13C NMR spectrum of glycocyamidine?

A3: Protonation induces significant upfield shifts in the 13C NMR spectrum of glycocyamidine. The guanidine (N-C=N) carbon shifts upfield by approximately 12 ppm, while the carbonyl (C=O) carbon shows a more pronounced upfield shift of about 17 ppm. [, ]

Q4: Can you describe a novel synthesis of glycocyamidines?

A4: One method involves reacting aziridinones with thiourea. [, ] This reaction produces glycocyamidines specifically substituted at positions 1 and 5. These glycocyamidines can be further transformed into hydantoins.

Q5: How can glycocyamidines be synthesized under solvent-free conditions?

A5: Glycocyamidines can be efficiently synthesized under solvent-free conditions at room temperature by reacting benzil with either semicarbazide or biuret. [, ] This method leads to moderate to excellent yields of hydantoins, thiohydantoins, and glycocyamidines.

Q6: What is the role of oxalyl chloride in the synthesis of tricyclic glycocyamidine 8?

A7: Oxalyl chloride plays a crucial role in converting intermediate 7 to the tricyclic glycocyamidine 8. [] This transformation involves a net expulsion of methylmercaptan, leading to the formation of the desired tricyclic ring system.

Q7: What is the significance of the deoxygenation of C5 in compound 14a?

A8: Treating compound 14a with lithium amidotrihydroborate (LAB) selectively deoxygenates C5, leading to the formation of an intermediate with characteristics consistent with an alkylidene aminoimidazoline (compound 15). [, ] This transformation is crucial for further elaboration towards the axinellamine ring system.

Q8: Are there any notable stability issues with glycocyamidine derivatives?

A9: Some glycocyamidine derivatives, such as the novel compounds 2096A and 2096B isolated from Streptomyces sp. IM 2096, have shown instability at room temperature. [] These compounds, which are diastereomers and potentially interconvertible, partially decompose into 2-methyl-fervenulone (MSD-92) and glycocyamidine.

Q9: What is the biological significance of glycocyamidine-containing compounds?

A10: Glycocyamidine is a structural component of several marine sponge alkaloids, including hymenialdisine. [, ] These alkaloids exhibit potent inhibitory activity against various kinases, including cyclin-dependent kinases (CDKs), making them promising candidates for drug development targeting diseases like cancer, Alzheimer's disease, and diabetes.

Q10: Can you elaborate on the kinase inhibitory activity of hymenialdisine and its analogues?

A11: Hymenialdisine and its analogues, which feature a pyrrolo[2,3-c]azepin-8-one ring system with either a 2-aminoimidazole or a glycocyamidine appendage, act as potent competitive kinase inhibitors. [, ] They bind to the ATP-binding site of kinases, thereby inhibiting their activity.

Q11: How can glycocyamidine and related compounds be analyzed?

A12: Paper chromatography, coupled with either the Jaffe reagent (alkaline picrate) or the Voges-Proskauer reaction (alkaline diacetyl), provides a reliable method for identifying and quantifying creatine, creatinine, glycocyamidine, and glycocyamine. [] This technique allows for the independent determination of creatine and creatinine, offering an advantage over conventional differential methods.

Q12: What is the role of ion-exchange thin-layer chromatography in analyzing guanidino compounds?

A13: Ion-exchange thin-layer chromatography, particularly using cation-exchange resins and a 0.12 M sodium citrate buffer (pH 5.2), effectively separates various guanidino compounds, including glycocyamidine. [] This technique is particularly useful for analyzing complex mixtures containing multiple guanidino compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。